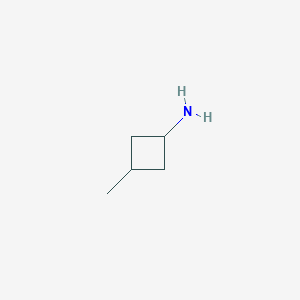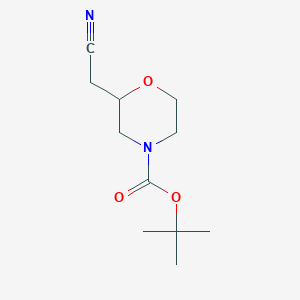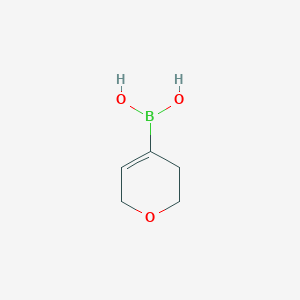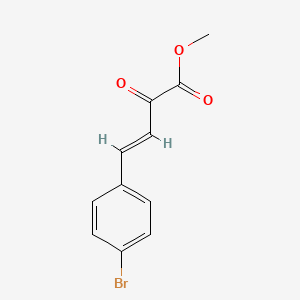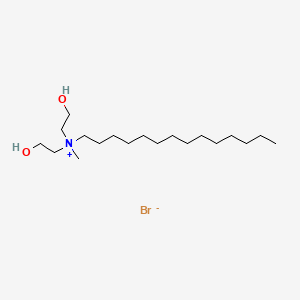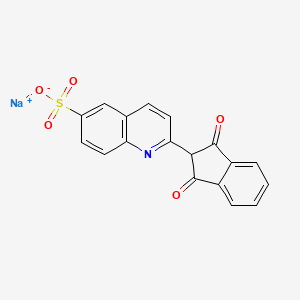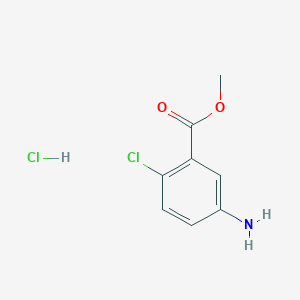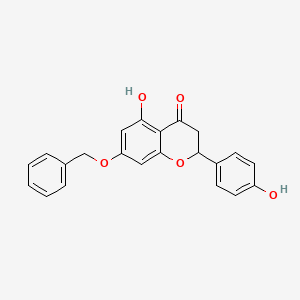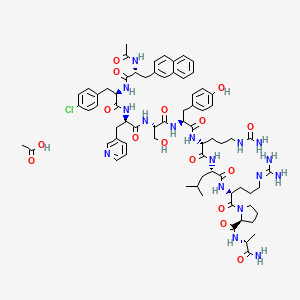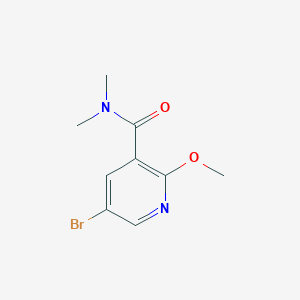![molecular formula C15H10N2O3 B1359892 4-オキソ-3-フェニル-4H-ピリド[1,2-a]ピリミジン-7-カルボン酸 CAS No. 1089342-74-4](/img/structure/B1359892.png)
4-オキソ-3-フェニル-4H-ピリド[1,2-a]ピリミジン-7-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-oxo-3-phenyl-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid” is a chemical compound with the CAS Number: 1089342-74-4 and Linear Formula: C15H10N2O3 . Its IUPAC Name is the same as its common name .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI Code: 1S/C15H10N2O3/c18-14-12(10-4-2-1-3-5-10)8-16-13-7-6-11(15(19)20)9-17(13)14/h1-9H,(H,19,20) .Chemical Reactions Analysis
There is a reported photoredox C–H arylation of similar compounds, where mixtures of diazonium salts and heteroarenes were irradiated with green light in the presence of eosin Y disodium salt as a photocatalyst .Physical and Chemical Properties Analysis
The compound has a Molecular Weight of 266.26 . Further physical and chemical properties are not explicitly mentioned in the search results.科学的研究の応用
抗がん活性
この化合物は、抗がん剤としての可能性について研究されています。 特定のがん細胞株に対して良好な効果を示し、CDK酵素の阻害によるアポトーシスによる細胞死を引き起こす可能性があります .
酵素阻害
医薬品化学研究では、この化合物の誘導体で、1,3,4-オキサジアゾール環と1,3,4-チアジアゾール環を含むものが、その潜在的な金属キレート特性と酵素阻害のために合成されています .
生体模倣触媒
β-シクロデキストリンは、65℃の水性媒体中で超音波処理下でカスケード反応によってこの化合物の誘導体を効率的に合成するための生体模倣触媒として使用されてきました .
分子モデリング研究
この化合物は、アデノシン末端塩基とπスタッキング相互作用を通じて相互作用した分子モデリング研究に関与してきました .
プロテオミクス研究
将来の方向性
作用機序
Target of Action
The primary targets of the compound 4-oxo-3-phenyl-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid are currently unknown. The compound is a relatively new entity and research is ongoing to identify its specific targets .
Mode of Action
It is believed that the compound interacts with its targets by binding to specific sites, leading to changes in the function of the targets .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the action of 4-oxo-3-phenyl-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-oxo-3-phenyl-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid . These factors can include temperature, pH, and the presence of other compounds or substances.
生化学分析
Biochemical Properties
4-oxo-3-phenyl-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with magnesium ions (Mg2+), which are essential cofactors for many enzymatic reactions . The keto oxygen atom at the 4-position and the nitrogen atom in the pyrimidine ring can chelate with Mg2+ ions, stabilizing the enzyme-substrate complex and enhancing the catalytic efficiency .
Cellular Effects
The effects of 4-oxo-3-phenyl-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit certain cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it can modulate the expression of genes involved in cell proliferation and survival, thereby affecting cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, 4-oxo-3-phenyl-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site. The compound’s keto group and nitrogen atoms can form hydrogen bonds and coordinate with metal ions in the enzyme’s active site, leading to enzyme inhibition . This inhibition can result in the downregulation of specific metabolic pathways and alterations in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-oxo-3-phenyl-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 4-oxo-3-phenyl-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid vary with different dosages in animal models. At low doses, the compound can exhibit beneficial effects, such as the inhibition of tumor growth and modulation of immune responses . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential .
Metabolic Pathways
4-oxo-3-phenyl-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination from the body . The compound can also affect metabolic flux and metabolite levels by inhibiting key enzymes in metabolic pathways, leading to alterations in cellular energy production and biosynthesis .
Transport and Distribution
The transport and distribution of 4-oxo-3-phenyl-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, the compound can be transported into cells via organic anion transporters and distributed to various tissues, including the liver and kidneys .
Subcellular Localization
The subcellular localization of 4-oxo-3-phenyl-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, its presence in the nucleus can affect gene expression and chromatin structure .
特性
IUPAC Name |
4-oxo-3-phenylpyrido[1,2-a]pyrimidine-7-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c18-14-12(10-4-2-1-3-5-10)8-16-13-7-6-11(15(19)20)9-17(13)14/h1-9H,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFOCCNBXIVYON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C3C=CC(=CN3C2=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


